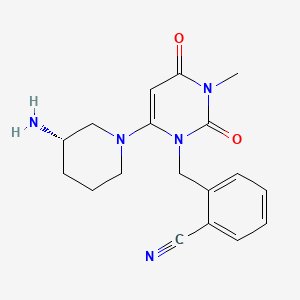![molecular formula C8H5IN2O B12853421 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and an aldehyde group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of 2-aminopyridine with appropriate aldehydes and halogenating agents. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves the use of ethyl acetate and TBHP, where the cyclization is promoted by bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies might be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 3-Iodoimidazo[1,2-a]pyridine-6-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of iodine.
3-Fluoroimidazo[1,2-a]pyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C8H5IN2O |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
3-iodoimidazo[1,2-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H5IN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H |
InChI-Schlüssel |
OTIZMXADHKFCOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)
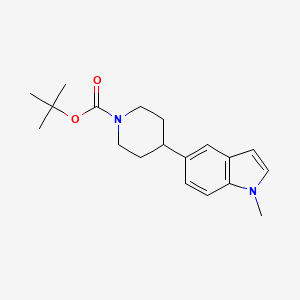

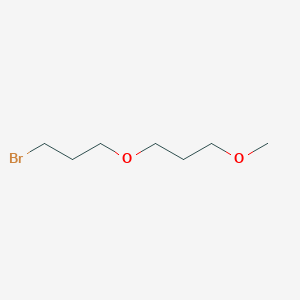
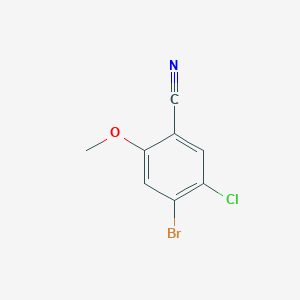

![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)

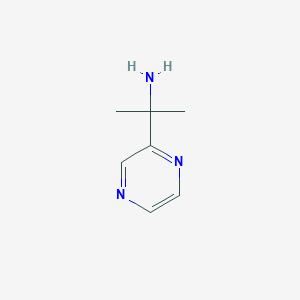
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)

